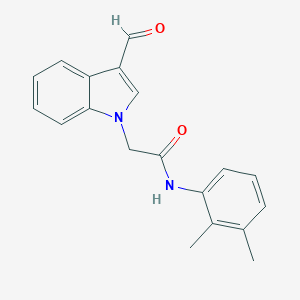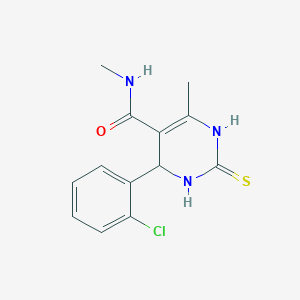
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DIAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DIAA is a member of the indole-based compounds, which have been extensively studied for their biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. In cancer cells, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. In vitro and in vivo studies have shown that N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in lab experiments is its high potency and selectivity, which allows for the investigation of its effects on specific cellular processes and signaling pathways. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has low toxicity and is stable under various experimental conditions. However, one of the limitations of using N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is in the development of novel anticancer drugs, either alone or in combination with other chemotherapeutic agents. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and further studies are needed to investigate its potential therapeutic effects in these conditions. Finally, the development of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide-based antimicrobial agents could provide a new approach to the treatment of bacterial and fungal infections.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dimethylphenylamine with 3-formylindole to form an imine intermediate, which is further reduced with sodium borohydride to give the final product. The yield of N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be improved by optimizing reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and inflammation-induced damage. Additionally, N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has demonstrated potent antimicrobial activity against a wide range of bacteria and fungi.
Propriétés
Nom du produit |
N-(2,3-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-6-5-8-17(14(13)2)20-19(23)11-21-10-15(12-22)16-7-3-4-9-18(16)21/h3-10,12H,11H2,1-2H3,(H,20,23) |
Clé InChI |
GEGQITSCOIWVEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-cyanoethyl)-N-({5-[(1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297650.png)
![N-(2-cyanoethyl)-N-({5-[(1-(3,4-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B297653.png)
![N-({5-[(1-(3-chloro-4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}methyl)-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B297655.png)
![Methyl 1-(1-adamantyl)-5-(4-bromophenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297657.png)
![N-(3-bromophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297658.png)
![N-(3,4-dichlorophenyl)-16-propan-2-yltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297660.png)
![7-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297661.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cyclopentyl-2-(2-fluorophenyl)imino-1,3-thiazolidin-4-one](/img/structure/B297662.png)
![5-[(1-benzyl-5-bromo-1H-indol-3-yl)methylene]-3-cyclohexyl-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297663.png)
![2-[3-[(Z)-(3-benzyl-2-benzylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromoindol-1-yl]acetamide](/img/structure/B297665.png)
![2-(5-bromo-3-{[3-cycloheptyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B297669.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B297670.png)